![molecular formula C14H20NO3P B14285835 Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate CAS No. 116044-83-8](/img/structure/B14285835.png)
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of catalysts such as samarium triflate and solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phosphinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives and phosphinate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can engage in π-π stacking interactions, while the phosphinate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)methyl]tert-butylphosphinate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl [(1,3-benzimidazol-2-yl)methyl]tert-butylphosphinate: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
116044-83-8 |
|---|---|
Molekularformel |
C14H20NO3P |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
2-[[tert-butyl(ethoxy)phosphoryl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H20NO3P/c1-5-17-19(16,14(2,3)4)10-13-15-11-8-6-7-9-12(11)18-13/h6-9H,5,10H2,1-4H3 |
InChI-Schlüssel |
BQGAHIHSAAZDCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2O1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


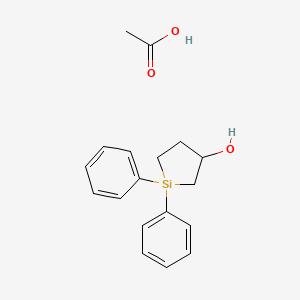

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
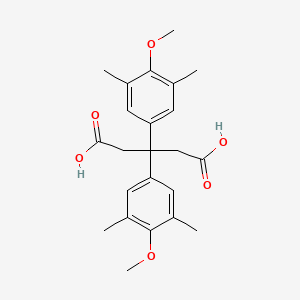
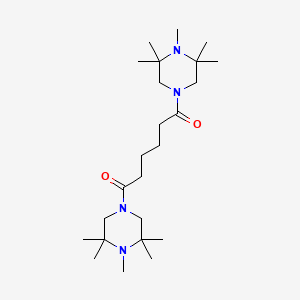
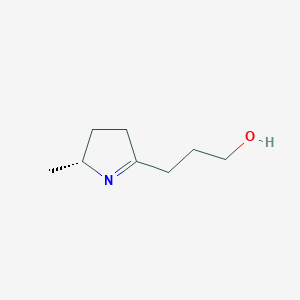
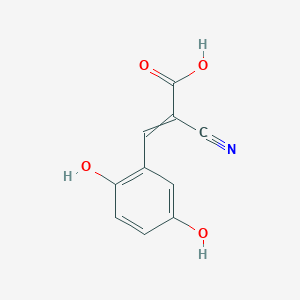
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
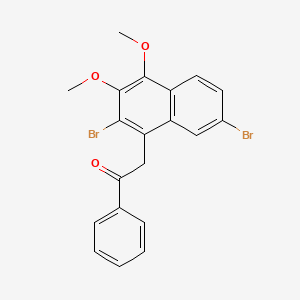
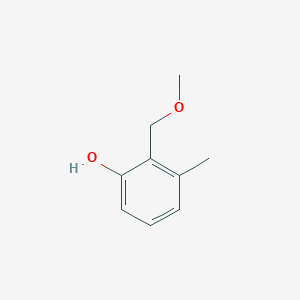

![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
